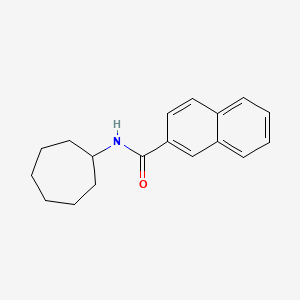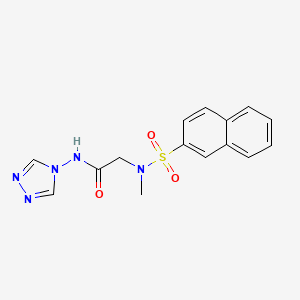![molecular formula C16H14N4O2 B5711940 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5711940.png)
3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid, also known as MTA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MTA is a tetrazole derivative that has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties.
Wirkmechanismus
The exact mechanism of action of 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid is not fully understood. However, it is believed to exert its effects through the inhibition of various signaling pathways involved in inflammation, angiogenesis, and cell proliferation. 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immunity. 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid has also been shown to inhibit the activation of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Furthermore, 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, there are also limitations to using 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid. One potential area of research is the development of 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential area of research is the use of 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid as a chemotherapeutic agent for cancer. Additionally, more research is needed to determine the safety and efficacy of 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid in humans.
Synthesemethoden
3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid can be synthesized using a multistep process that involves the reaction of 2-methylbenzylamine with 5-bromo-2-nitrobenzoic acid to form the intermediate compound, followed by reduction of the nitro group with zinc and hydrochloric acid. The resulting amine is then reacted with sodium azide and copper (I) iodide to produce 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid.
Wissenschaftliche Forschungsanwendungen
3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Furthermore, 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Eigenschaften
IUPAC Name |
3-[2-[(2-methylphenyl)methyl]tetrazol-5-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-5-2-3-6-14(11)10-20-18-15(17-19-20)12-7-4-8-13(9-12)16(21)22/h2-9H,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJQDVNXLODIMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2N=C(N=N2)C3=CC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[(2-Methylphenyl)methyl]tetrazol-5-yl]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-bromobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5711857.png)


![2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B5711891.png)
![N-cyclohexyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5711897.png)


![N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5711936.png)

![N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5711950.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5711952.png)
![4-{[(cyclohexylamino)carbonothioyl]amino}-N-ethylbenzenesulfonamide](/img/structure/B5711953.png)
![2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5711962.png)
